molecular formula C10H13N3OS B13050722 2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL

2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL

Cat. No.: B13050722
M. Wt: 223.30 g/mol
InChI Key: KYGHPSOWOUHFAM-UHFFFAOYSA-N
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Description

2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the thieno[3,2-D]pyrimidine core structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL involves the inhibition of cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis. This enzyme is a key component of the bacterial respiratory chain and is involved in energy metabolism. By inhibiting Cyt-bd, the compound disrupts the energy production process in the bacteria, leading to its death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL is unique due to the presence of the tert-butyl group at the 6-position, which can influence its chemical reactivity and biological activity. Additionally, the hydroxyl group at the 4-position provides opportunities for further functionalization and derivatization.

Properties

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

2-amino-6-tert-butyl-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C10H13N3OS/c1-10(2,3)6-4-5-7(15-6)8(14)13-9(11)12-5/h4H,1-3H3,(H3,11,12,13,14)

InChI Key

KYGHPSOWOUHFAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(S1)C(=O)NC(=N2)N

Origin of Product

United States

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